1,1-Dichloroethene;prop-2-enenitrile
Overview
Description
1,1-Dichloroethene;prop-2-enenitrile is a compound that combines the properties of 1,1-dichloroethene and prop-2-enenitrile. This compound is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dichloroethene;prop-2-enenitrile typically involves the polymerization of 1,1-dichloroethene with prop-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a peroxide or azo compound, which initiates the polymerization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 1,1-dichloroethene and prop-2-enenitrile into the reactor, along with the catalyst. The reaction mixture is then heated to the appropriate temperature, and the polymerization process is monitored to ensure consistent product quality. The final product is typically purified through distillation or other separation techniques to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloroethene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce less chlorinated hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1,1-Dichloroethene;prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1-dichloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethene: A related compound with similar chemical properties but lacks the nitrile group.
Prop-2-enenitrile: Another related compound that contains the nitrile group but lacks the dichloroethene moiety.
Uniqueness
1,1-Dichloroethene;prop-2-enenitrile is unique due to its combination of both dichloroethene and nitrile functionalities. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications that require both chlorinated and nitrile characteristics.
Properties
IUPAC Name |
1,1-dichloroethene;prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N.C2H2Cl2/c1-2-3-4;1-2(3)4/h2H,1H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXVUVEVXYICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N.C=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9010-76-8 | |
Record name | Acrylonitrile-vinylidene chloride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9010-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20921985 | |
Record name | Prop-2-enenitrile--1,1-dichloroethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10662 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9010-76-8, 116283-69-3 | |
Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Prop-2-enenitrile--1,1-dichloroethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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